D-erythro-Sphingosine C-15

Description

Structure

3D Structure

Properties

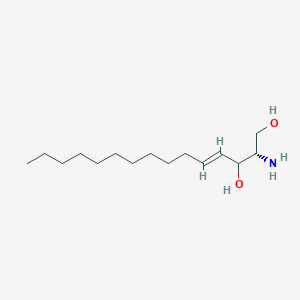

IUPAC Name |

(E,2S)-2-aminopentadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-BVEOJVQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to D-erythro-Sphingosine C-15: Structure, Properties, and Applications in Modern Research

Introduction: Situating C15 Sphingosine in the Bioactive Lipid Landscape

Within the intricate world of cellular signaling, sphingolipids have emerged from their historical role as simple structural components of the cell membrane to be recognized as critical regulators of diverse physiological processes. This lipid class, and its metabolic derivatives, governs fundamental cellular events ranging from proliferation and differentiation to apoptosis and inflammation.[1][2] At the heart of this network lies the sphingoid base backbone, most commonly the 18-carbon D-erythro-sphingosine.

This guide focuses on a less common but scientifically significant analog: D-erythro-Sphingosine C-15 ((2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol) . While naturally rare, its unique 15-carbon chain length makes it an invaluable tool for researchers navigating the complexities of the sphingolipidome.[3][4] As a Senior Application Scientist, my objective here is not to provide a mere datasheet, but to offer a comprehensive technical resource for fellow scientists and drug development professionals. We will delve into its core molecular profile, discuss its practical applications, and provide validated protocols, grounding our discussion in the mechanistic causality that underpins its utility in the laboratory.

Part 1: Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its effective application. This compound is defined by its specific stereochemistry and truncated acyl chain length compared to its more abundant C18 counterpart.

Core Chemical Structure

The structure of this compound consists of:

-

A 15-carbon aliphatic chain: This is the defining feature, distinguishing it from the more common C18 and C20 sphingosines.

-

A trans double bond: Located between carbons 4 and 5 (C4-C5), designated by the "(E)" in its systematic name.

-

Two hydroxyl groups: Positioned at C1 and C3. These are key sites for downstream modification, such as phosphorylation.

-

An amino group: Located at C2, this is the site of fatty acid amide linkage to form ceramides.

-

D-erythro stereochemistry: This refers to the specific spatial arrangement of the substituents at the C2 (S configuration) and C3 (R configuration) chiral centers, which is the most common configuration for sphingoid bases biosynthesized de novo.[5]

The systematic name, (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol, precisely encapsulates these structural features.[6]

Physicochemical Data

For practical laboratory use, a summary of key physical and chemical properties is essential. The following table consolidates this information from supplier technical data and chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 86555-28-4 | [6][7][8] |

| Molecular Formula | C₁₅H₃₁NO₂ | [6][7][9] |

| Molecular Weight | 257.41 g/mol | [6][8][9] |

| Appearance | Crystalline solid | [9] |

| Purity | Commercially available at ≥98% | [6][7] |

| Solubility | DMF (~10 mg/mL), DMSO (~2 mg/mL), Ethanol | [4][7][9] |

| Storage Conditions | Recommended storage at -20°C as a solid or in solution to minimize degradation. | [6][7] |

Part 2: The Sphingolipid Signaling Axis and the Role of C15 Sphingosine

Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are central players in a dynamic signaling equilibrium often termed the "sphingolipid rheostat." The balance between pro-apoptotic ceramide and pro-survival S1P can dictate a cell's fate. Sphingosine itself acts as an intermediate and a bioactive molecule, known to inhibit protein kinase C (PKC).[1][10]

The conversion of sphingosine to S1P is catalyzed by sphingosine kinases (SphK1 and SphK2), a critical regulatory node. S1P can then act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PR₁₋₅), influencing processes like lymphocyte trafficking, inflammation, and vascular integrity.[11][12][13]

Sources

- 1. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases [frontiersin.org]

- 3. Sphingosine (d15:1) | TargetMol [targetmol.com]

- 4. This compound | CAS 86555-28-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. larodan.com [larodan.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chemwhat.com [chemwhat.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine - Wikipedia [en.wikipedia.org]

D-erythro-Sphingosine C-15: Technical Guide to Signaling Modulation and Lipidomic Profiling

[1]

Executive Summary

D-erythro-Sphingosine C-15 (d15:1) is a rare, odd-chain sphingoid base that serves a dual purpose in modern lipid research: as a precise internal standard for quantitative lipidomics and as a bioactive probe for dissecting sphingolipid signaling specificity. While structurally analogous to the canonical C18-sphingosine, its truncated 15-carbon chain alters its membrane partitioning coefficient and enzyme kinetics, offering unique insights into Protein Kinase C (PKC) inhibition and sphingosine kinase (SphK) substrate specificity. Recent metabolomic screens have also elevated its status from a mere synthetic tool to a potential prognostic biomarker in prostate cancer.[1]

Part 1: Physicochemical Profile & Biological Relevance[1]

Structural Distinction

Unlike the abundant C18-sphingosine (d18:1), C-15 possesses a 15-carbon alkyl chain.[1] This reduction in hydrophobicity affects its critical micelle concentration (CMC) and lateral diffusion rates in the plasma membrane, yet it retains the essential 2-amino-1,3-diol pharmacophore required for bioactivity.

| Property | D-erythro-Sphingosine C-18 (Endogenous) | This compound (Analog) |

| Formula | C₁₈H₃₇NO₂ | C₁₅H₃₁NO₂ |

| Molecular Weight | 299.49 g/mol | 257.41 g/mol |

| Lipophilicity (LogP) | ~5.6 | ~4.1 |

| Primary Utility | Endogenous signaling lipid | Internal Standard / Structural Probe |

| Endogenous Status | Major mammalian species | Trace / Pathological Marker |

The "Endogenous" Controversy

Historically considered purely synthetic, recent high-resolution metabolomics have identified d15:1 as a differential metabolite in biological systems. Specifically, elevated levels of C-15 and its downstream metabolites have been correlated with prostate cancer progression, distinguishing malignant tissue from benign prostatic hyperplasia (BPH) [1]. This suggests that under metabolic stress, mammalian systems may utilize odd-chain fatty acids (e.g., pentadecanoic acid) to synthesize C-15 sphingoid bases via serine palmitoyltransferase (SPT).

Part 2: Signaling Modulation Mechanisms[1]

Protein Kinase C (PKC) Inhibition

Sphingosine C-15 functions as a potent, reversible inhibitor of PKC, a mechanism shared with its C18 counterpart.

-

Mechanism: It acts as a competitive inhibitor with respect to the regulatory domain activators (Diacylglycerol/Phorbol Esters) and does not require phosphorylation for activity.

-

Chain Length Dependency: The C-15 analog is critical for validating the "hydrophobic anchor" hypothesis.[1] While the positively charged amine interacts with the acidic residues of the PKC regulatory domain, the C-15 tail provides sufficient hydrophobic energy to anchor the lipid in the membrane interface, though with faster off-rates than C-18. This makes C-15 an excellent tool for "washout" experiments where rapid reversibility is required.[1]

The Sphingosine-1-Phosphate (S1P) Axis

C-15 is a substrate for Sphingosine Kinases (SphK1/SphK2) , yielding S1P C-15 .[1]

-

Substrate Specificity: SphK enzymes show broad substrate specificity but favor C18.[1] The conversion of C-15 to S1P C-15 proceeds with slightly lower

, allowing researchers to measure SphK activity rates without interference from high background levels of endogenous C18-sphingosine.[1] -

Receptor Activation: The resulting S1P C-15 can bind S1P receptors (S1PR1-5), but its potency and efficacy often differ from the natural ligand, potentially acting as a partial agonist or antagonist depending on the receptor subtype.

Visualizing the Signaling Network

The following diagram illustrates the divergent fates of this compound upon cellular entry.

Caption: Dual signaling fate of C-15: Direct inhibition of PKC and metabolic conversion to odd-chain bioactive lipids.[1]

Part 3: Applications in Lipidomics (Internal Standard)

The most authoritative application of this compound is as an Internal Standard (IS) for LC-MS/MS quantification.[1]

Why C-15 is Superior to Deuterated Standards

While deuterated standards (e.g., d7-Sphingosine) are common, C-15 offers distinct advantages:

-

Chromatographic Separation: C-15 elutes slightly earlier than C-18 on Reverse Phase (C18) columns due to lower hydrophobicity.[1] This prevents "ion suppression" or "cross-talk" that can occur if the IS co-elutes exactly with the analyte in high-concentration samples.[1]

-

Cost-Effectiveness: Often more affordable than isotopically labeled analogs.[1]

-

Mass Distinction: The mass shift (-42 Da vs C18) is sufficient to avoid isotopic overlap.[1]

LC-MS/MS Workflow Diagram

Caption: Standardized workflow for using Sphingosine C-15 to normalize extraction efficiency and ionization variability.

Part 4: Experimental Protocols

Preparation of BSA-Conjugated Sphingosine C-15

Rationale: Sphingolipids are hydrophobic and will precipitate in aqueous media.[1] Complexing with BSA (Bovine Serum Albumin) mimics physiological transport and ensures bioavailability.

Reagents:

-

Fatty-Acid Free BSA.[1]

-

PBS (Phosphate Buffered Saline), pH 7.4.

Protocol:

-

Stock Solution: Dissolve Sphingosine C-15 in 100% Ethanol to a concentration of 10 mM. Store at -20°C.

-

BSA Solution: Prepare a 4 mg/mL (approx. 60 µM) solution of Fatty-Acid Free BSA in PBS. Filter sterilize (0.22 µm).

-

Complexing:

-

While vortexing the BSA solution, slowly add the Sphingosine C-15 ethanolic stock to reach the desired final concentration (e.g., 10-50 µM).

-

Ensure the final Ethanol concentration remains < 1% to avoid solvent toxicity.

-

Incubate at 37°C for 30 minutes with gentle shaking to allow lipid-protein binding.

-

-

Validation: The solution should remain clear. Cloudiness indicates precipitation (failed complexing).

LC-MS/MS Quantification Parameters

Rationale: Specific Mass Transitions (MRM) are required to distinguish C-15 from endogenous lipids.[1]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex QTRAP). Ionization: ESI Positive Mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Retention Time (Relative) |

| Sphingosine C-15 | m/z 258.3 [M+H]⁺ | m/z 240.3 [M+H-H₂O]⁺ | 15-20 | 0.85x (vs C18) |

| Sphingosine C-18 | m/z 300.3 [M+H]⁺ | m/z 282.3 [M+H-H₂O]⁺ | 15-20 | 1.00x |

Note: The water loss transition is common for sphingoid bases. Always optimize collision energy for your specific instrument.

References

-

Metabolomics Profiling Discriminates Prostate Cancer From Benign Prostatic Hyperplasia Within the Prostate-Specific Antigen Gray Zone. Source: Frontiers in Oncology / NIH PubMed Central URL:[Link] Context: Identifies this compound as a key discriminant metabolite (biomarker) in prostate cancer patients.[1][][3][4][5][6][7][8]

-

Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Source: Journal of Biological Chemistry / NIH URL:[Link] Context: Establishes the foundational protocol for using sphingosine bases as PKC inhibitors.

-

Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Source: NIH PubMed Central URL:[1][Link] Context: Details the use of odd-chain sphingoid bases as internal standards for lipidomic quantification.

-

This compound Product Information. Source: Cayman Chemical / Biomarker.hu URL:[1][Link] Context: Technical specifications and commercial availability of the synthetic standard.[10]

Sources

- 1. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]

- 3. Metabolomics Profiling Discriminates Prostate Cancer From Benign Prostatic Hyperplasia Within the Prostate-Specific Antigen Gray Zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relevance of emerging metabolomics-based biomarkers of prostate cancer: a systematic review | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. Metabolomics Profiling Discriminates Prostate Cancer From Benign Prostatic Hyperplasia Within the Prostate-Specific Antigen Gray Zone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. larodan.com [larodan.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: D-erythro-Sphingosine C-15 vs. D-erythro-Sphingosine (C18)

[1][2]

Executive Summary

This technical guide analyzes the structural, functional, and analytical distinctions between the canonical mammalian sphingolipid backbone, D-erythro-Sphingosine (C18) , and its truncated analog, D-erythro-Sphingosine C-15 .[1][2]

While C18 Sphingosine (d18:1) serves as the central node of mammalian sphingolipid metabolism—regulating the "sphingolipid rheostat" between cell survival and apoptosis—C15 Sphingosine (d15:1) is a synthetic or rare non-mammalian analog primarily utilized as a high-fidelity internal standard (IS) in quantitative lipidomics.[2] This guide details their physicochemical properties, biological implications, and the specific LC-MS/MS protocols required to leverage C15 for precise quantification of endogenous C18 levels.[2]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the alkyl chain length. C18 possesses an 18-carbon chain derived from palmitoyl-CoA and serine, whereas C15 is a 15-carbon analog.[1][2] This truncation alters hydrophobicity and mass without disrupting the polar headgroup responsible for ionization and enzymatic recognition.

Table 1: Comparative Physicochemical Profile

| Feature | D-erythro-Sphingosine (C18) | This compound |

| Common Name | Sphingosine (d18:[1][2][3]1) | Sphingosine (d15:[2][3][4][5]1) |

| Role | Endogenous Bioactive Lipid | Internal Standard / Analytical Probe |

| Formula | C₁₈H₃₇NO₂ | C₁₅H₃₁NO₂ |

| Molecular Weight | 299.49 g/mol | 257.41 g/mol |

| Exact Mass | 299.2824 | 257.2355 |

| [M+H]⁺ (Monoisotopic) | 300.2897 | 258.2428 |

| LogP (Hydrophobicity) | ~5.3 | ~4.1 (Predicted) |

| Solubility | Ethanol, DMSO, Methanol | Ethanol (Miscible), DMSO (2 mg/mL) |

| Natural Occurrence | Ubiquitous in mammalian tissues | Rare/Absent in mammals; found in some bacteria |

Part 2: Biological Context[1][2]

C18 Sphingosine: The Canonical Backbone

D-erythro-Sphingosine (C18) is the product of ceramide hydrolysis by ceramidases.[1][2] It is the obligate precursor for Sphingosine-1-Phosphate (S1P) , a potent signaling lipid involved in lymphocyte trafficking, angiogenesis, and cell survival.[1][2]

-

Mechanism: C18 inhibits Protein Kinase C (PKC) and induces apoptosis.[1] Upon phosphorylation by Sphingosine Kinase (SphK1/2), it converts to S1P, which promotes cell survival (the "Sphingolipid Rheostat").[2]

C15 Sphingosine: The Analytical "Trojan Horse"

C15 Sphingosine mimics the ionization and chromatographic behavior of C18 but is mass-resolvable by ~42 Da (three -CH₂- units).[1][2]

-

Bioactivity Warning: While primarily an analytical tool, C15 is a substrate for mammalian Sphingosine Kinases (SphK).[1] If added to live cells , it can be phosphorylated to form C15-S1P.[1] Therefore, C15 should be restricted to post-lysis spike-in for quantification unless metabolic tracing is the specific experimental goal.[1][2]

Visualization: The Sphingolipid Rheostat & C15 Interaction

The following diagram illustrates the endogenous C18 pathway and where the exogenous C15 analog intersects if introduced into a biological system.

Figure 1: The Sphingolipid Rheostat showing the central role of C18 and the potential metabolic fate of C15 if introduced into metabolically active systems.[2]

Part 3: Application – Quantitative Lipidomics (LC-MS/MS)[1][2]

The primary utility of C15 Sphingosine is as an Internal Standard (IS) . Because it is chemically identical to C18 except for chain length, it corrects for extraction efficiency, matrix effects, and ionization variability.

Protocol: High-Fidelity Quantification Workflow

1. Preparation of Standards

-

Stock Solution: Dissolve C15 Sphingosine in ethanol to 1 mM. Store at -20°C.

-

Working Solution: Dilute to 1 µM in methanol for spike-in.

2. Sample Extraction (Modified Matyash Method) This biphasic extraction is superior to Bligh-Dyer for sphingolipids as it uses Methyl tert-butyl ether (MTBE), which forms the upper organic layer, simplifying collection.[1][2]

-

Lysis: Homogenize tissue/cells in PBS.[1]

-

Spike-In (CRITICAL): Add 10 pmol of C15 Sphingosine IS to the lysate before adding solvents.[1] This ensures the IS undergoes the same extraction physics as the endogenous lipid.

-

Solvent Addition: Add Methanol (1.5 mL) and MTBE (5 mL) . Vortex for 1 hour at room temperature.

-

Phase Separation: Add Water (1.25 mL) to induce phase separation.[1] Centrifuge at 1000 x g for 10 min.

-

Collection: Collect the upper (organic) phase.[1] Re-extract the lower phase with MTBE/Methanol/Water (10:3:2.[1]5) to maximize recovery.

-

Drying: Evaporate combined organic phases under nitrogen stream.

-

Reconstitution: Dissolve in 200 µL Methanol/Formic Acid (99:1) for LC-MS injection.[1][2]

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate.[1]

-

Gradient: 70% B to 100% B over 5 minutes.

Table 2: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Sphingosine (d18:1) | 300.3 [M+H]⁺ | 282.3 [M+H-H₂O]⁺ | 15 | Quantifier |

| Sphingosine (d18:1) | 300.3 [M+H]⁺ | 252.3 | 25 | Qualifier |

| Sphingosine C-15 | 258.2 [M+H]⁺ | 240.2 [M+H-H₂O]⁺ | 15 | Internal Standard |

Visualization: LC-MS/MS Workflow Logic

This diagram details the self-validating workflow using C15 as the normalization anchor.[1][2]

Figure 2: Quantitative Lipidomics Workflow. C15 is spiked prior to extraction to normalize for recovery losses and ionization suppression.[2]

References

-

LIPID MAPS® Structure Database. (2025). Sphingosine (d18:[2][3][5][6]1) and Analogs. Retrieved February 6, 2026, from [Link][2]

-

Avanti Polar Lipids. (n.d.). Sphingolipid Internal Standards. Retrieved February 6, 2026, from [Link][2]

-

PubChem. (2025).[1][7][8] Sphingosine (Compound CID 5280335).[1] National Library of Medicine.[1][9] Retrieved February 6, 2026, from [Link][2]

-

Sullards, M. C., et al. (2011).[1][10] Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[1][2][10] Retrieved from [Link]

Sources

- 1. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (8Z,d18:1) sphingosine | C18H37NO2 | CID 42608348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sphingosine 1-Phosphate | C18H38NO5P | CID 5283560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

A Senior Application Scientist's Guide to D-erythro-Sphingosine C-15: A Putative Cellular Messenger

Abstract: Sphingolipids have transcended their role as mere structural components of cellular membranes to become recognized as a critical class of bioactive signaling molecules. Within this diverse family, D-erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), act as key nodes in a cellular "rheostat," balancing processes from proliferation and differentiation to apoptosis. While the C18 variant of sphingosine is the most studied, less common chain-length analogs, such as D-erythro-Sphingosine C-15, represent valuable and under-explored tools for dissecting specific enzymatic and signaling pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailing its metabolic context, postulated signaling mechanisms, and robust methodologies for its investigation. The focus is on providing not just protocols, but the causal logic behind experimental design, ensuring a foundation of scientific integrity and trustworthiness.

Physicochemical Profile and Synthesis

This compound is a long-chain amino alcohol, distinguished from the more common mammalian sphingosine by its 15-carbon backbone. Understanding its fundamental properties is the first step in designing rigorous experiments.

| Property | Value | Source |

| Synonyms | (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol, C15-Sphingosine | [1][2] |

| CAS Number | 86555-28-4 | [1][2] |

| Molecular Formula | C₁₅H₃₁NO₂ | [1][2] |

| Molecular Weight | 257.41 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage | -20°C in a desiccated environment | [2][3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

While commercially available, C15-Sphingosine can also be produced via stereodivergent chemical synthesis, often starting from chiral precursors like L-serine or D-galactose to ensure the correct D-erythro configuration.[4][5] The purity of synthetic preparations is paramount, as even minor contaminants can have off-target effects in sensitive cell-based assays.[6]

The Metabolic Landscape: Situating C15-Sphingosine

Sphingolipid metabolism is a complex network of interconnected pathways occurring primarily at the endoplasmic reticulum (ER) and lysosomes.[7][8] Ceramide sits at the metabolic hub, from which other sphingolipids are synthesized or salvaged.[9] this compound is generated from the hydrolysis of a C15-ceramide by the action of ceramidase enzymes.

The de novo synthesis pathway, which builds these lipids from simpler precursors, would theoretically generate a C15 sphingoid base by utilizing a C13-acyl-CoA instead of the canonical C16-palmitoyl-CoA in the initial condensation step with L-serine, catalyzed by serine palmitoyltransferase (SPT).[7][10]

Other Potential Targets

Beyond PKC, D-erythro-sphingosine has been shown to inhibit calmodulin-dependent enzymes and activate protein phosphatase 2A (PP2A). [3][11]Its phosphorylated form, C15-S1P, is a putative second messenger that can mobilize intracellular calcium stores, although this is likely mediated through specific S1P receptors. [12]

A Practical Guide to Investigation

Studying a specific lipid messenger requires a multi-faceted approach combining precise analytical chemistry with functional cell-based assays. The following protocols are designed as self-validating systems, incorporating internal standards and controls to ensure data integrity.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its exceptional sensitivity and specificity, allowing for the differentiation of closely related lipid species. [13][14]

Protocol: Lipid Extraction from Cultured Cells

-

Causality: This modified Bligh & Dyer method uses a monophasic solvent system to thoroughly extract lipids from the cellular matrix. The subsequent addition of salt solution induces a phase separation, partitioning lipids into the lower organic layer while polar contaminants remain in the upper aqueous layer. The use of a non-endogenous internal standard (e.g., C17-Sphingosine) added at the very beginning is critical for correcting variations in extraction efficiency and instrument response.

-

Preparation: Aspirate culture medium from a 10 cm dish of cultured cells. Wash cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis & Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and collect the lysate in a glass tube. Add a known amount (e.g., 50 pmol) of C17-Sphingosine internal standard.

-

Extraction: Add 2 mL of chloroform. Vortex vigorously for 2 minutes at room temperature.

-

Phase Separation: Add 0.8 mL of 1 M KCl. Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of mobile phase (e.g., Methanol/Acetonitrile) for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

-

Causality: Reversed-phase chromatography separates lipids based on hydrophobicity; longer acyl chains result in longer retention times. Electrospray ionization in positive mode (ESI+) is highly effective for protonating the amine group on sphingosine, creating a strong precursor ion signal. Multiple Reaction Monitoring (MRM) provides specificity by monitoring a specific fragmentation pattern (precursor ion → product ion), filtering out background noise.

-

Chromatography:

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% Formic Acid.

-

Gradient: Start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.

-

-

Mass Spectrometry (Tandem Quadrupole):

-

Ionization Mode: ESI Positive.

-

MRM Transitions:

-

C15-Sphingosine: Precursor m/z 258.4 → Product m/z 240.4 (corresponding to [M+H]⁺ → [M+H-H₂O]⁺).

-

C17-Sphingosine (IS): Precursor m/z 286.5 → Product m/z 268.5.

-

-

-

Quantification: Calculate the peak area ratio of the analyte (C15-Sphingosine) to the internal standard (C17-Sphingosine) and determine the absolute amount by comparing against a standard curve.

Functional Analysis: In Vitro Kinase Assay

To validate the inhibitory potential of C15-Sphingosine on a specific kinase, a cell-free enzymatic assay is the most direct approach.

Protocol: PKC Inhibition Assay

-

Causality: This assay directly measures the ability of C15-Sphingosine to inhibit the catalytic activity of purified PKC. By measuring the phosphorylation of a specific substrate in a controlled environment, we can isolate the effect of the compound on the enzyme. A dose-response curve is essential to determine the potency (IC₅₀) of the inhibition.

-

Reagents:

-

Purified, active PKC isoform.

-

PKC substrate peptide (e.g., a fluorescently labeled peptide).

-

PKC lipid activator mix (containing phosphatidylserine and DAG).

-

ATP.

-

This compound dissolved in DMSO (and a DMSO-only vehicle control).

-

Assay Buffer.

-

-

Procedure (in a 96-well plate):

-

To each well, add assay buffer.

-

Add the PKC lipid activator mix and vortex gently to form micelles.

-

Add varying concentrations of C15-Sphingosine (e.g., 0.1 µM to 100 µM) or vehicle control.

-

Add the PKC substrate peptide.

-

Initiate the reaction by adding the PKC enzyme. Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding ATP.

-

-

Detection: Measure the amount of phosphorylated substrate. The method will depend on the substrate used (e.g., fluorescence polarization, luminescence (ADP-Glo), or radioactivity).

-

Analysis: Plot the percentage of kinase activity against the log concentration of C15-Sphingosine. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Applications in Drug Discovery and Translational Science

The unique properties of this compound make it a valuable molecule for several research and development applications:

-

Pharmacological Probe: As a potent PKC inhibitor, it can be used to determine if a cellular process is PKC-dependent. [6][15]Its shorter chain length may influence membrane partitioning and accessibility to specific cellular pools of PKC compared to its C18 counterpart.

-

Biomarker Discovery: Aberrant sphingolipid metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. [7][9][16]Profiling less common sphingolipids like the C15 variant in diseased tissues could uncover novel biomarkers for diagnosis or patient stratification.

-

Therapeutic Development: The sphingosine backbone is a scaffold for developing novel therapeutics. Understanding the structure-activity relationship of different chain-length sphingosines on kinase inhibition could inform the design of more potent and specific drugs targeting the sphingolipid signaling network.

Conclusion

This compound, while not the most abundant sphingoid base, represents a sharp tool in the lipid biologist's arsenal. Its well-defined role as a competitive inhibitor of Protein Kinase C, combined with modern analytical techniques that allow for its precise quantification, enables researchers to dissect complex signaling pathways with high confidence. By employing the robust, self-validating methodologies detailed in this guide, scientists can effectively leverage this compound to probe cellular mechanisms and unlock new avenues for therapeutic intervention in diseases characterized by dysregulated kinase and sphingolipid signaling.

References

-

Chem-Impex. (n.d.). D-Sphingosine. Retrieved from [Link]

- Al-Howail, H. A. (2022). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases.

- Stoffel, W. (n.d.). CHEMISTRY AND BIOCHEMISTRY OF SPHINGOSINE BASES.

-

CUSABIO. (n.d.). Sphingolipid signaling pathway. Retrieved from [Link]

- Khan, W. A., et al. (1990). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Biochemical Journal, 272(1), 245-251.

- Perry, D. K., & Hannun, Y. A. (1998). Lipid biochemistry: Functions of glycerolipids and sphingolipids in cellular signaling. The FASEB Journal.

- Vu, T. M., et al. (2022). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b.

- Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1269.

- Polt, R., et al. (1988). A stereodivergent synthesis of D-erythro-sphingosine and D-threo-sphingosine from L-serine. Journal of the American Chemical Society.

- Radin, N. S., & Inokuchi, J. (1988). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed.

- Perry, D. K., & Hannun, Y. A. (1998). Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling. PubMed.

- Elsherbini, A. M., et al. (2020). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 61(1), 137-146.

- Wang, E., & Merrill, A. H. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Neuro-Signals, 19(2), 82-99.

-

Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]

- Khan, W. A., et al. (1989).

- Hempelmann, L., & Thiele, C. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science.

-

LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Retrieved from [Link]

- BOC Sciences. (2024). Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube.

- Hsu, C.-Y., et al. (2023). Sodium ion-assisted structural lipidomics for sphingolipid profiling. bioRxiv.

- Shaner, R. L., et al. (2009). Sphingolipidomics: Methods for the Comprehensive Analysis of Sphingolipids. PubMed.

- Shaner, R. L., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC - PubMed Central.

-

PubChem. (n.d.). Sphingolipid Metabolism Pathway. Retrieved from [Link]

- van Meer, G., & de Kroon, A. I. (2011).

- German, N. A., et al. (2018). “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells. Analytical Chemistry, 90(22), 13399-13406.

- Li, Y., et al. (2015). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography.

- Gudz, T. I., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI.

- Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.

- Vu, T. M., et al. (2022). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Semantic Scholar.

- Kim, H. J., et al. (2009). N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells. PubMed.

Sources

- 1. larodan.com [larodan.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-erythro-Sphingosine (synthetic) | CAS 123-78-4 | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingolipid - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. D-苏式-鞘胺醇-1-磷酸盐 A putative second messenger that mobilizes calcium from intracellular stores via an IP3-independent pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 13. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

Methodological & Application

Protocol: D-erythro-Sphingosine C-15 as Internal Standard for LC-MS/MS Quantitation of Sphingoid Bases

Abstract

This application note details the validation and utilization of D-erythro-Sphingosine C-15 (d15:1) as a non-endogenous internal standard (IS) for the quantification of long-chain bases (LCBs) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While deuterated isotopologs are the gold standard, C-15 sphingosine offers a cost-effective, structurally analogous alternative that corrects for extraction efficiency and ionization variability. This guide provides a self-validating protocol for lipid extraction, chromatographic separation, and mass spectrometric detection.

Introduction & Scientific Rationale

The Challenge of Sphingolipid Quantification

Quantitative sphingolipidomics faces two primary hurdles: matrix effects (ion suppression/enhancement) and extraction variability . Endogenous sphingosine (d18:1) is amphipathic, making its recovery sensitive to the specific solvent system used (e.g., Bligh-Dyer vs. Single-Phase).

Why this compound?

This compound (d15:1) is a synthetic analog of the naturally abundant sphingosine (d18:1).

-

Structural Homology: It shares the same sphingoid base core structure (2-amino-1,3-diol) and trans-double bond geometry, ensuring similar chemical behavior during extraction.

-

Mass Differentiation: With a molecular weight of 257.4 Da (vs. 299.5 Da for d18:1), it is easily resolved by mass spectrometry.

-

Chromatographic Separation: Due to its shorter alkyl chain (C15 vs. C18), it elutes slightly earlier on Reverse Phase (C18) columns. This separation is advantageous for reducing "cross-talk" but requires careful assessment of matrix effects at the specific retention time.

Technical Specifications

| Property | Specification |

| Compound Name | This compound (d15:1 Sphingosine) |

| CAS Number | 86555-28-4 |

| Molecular Formula | C₁₅H₃₁NO₂ |

| Molecular Weight | 257.41 g/mol |

| Exact Mass | 257.2355 |

| Solubility | Soluble in DMSO (~2 mg/mL), Ethanol, Methanol:Chloroform (1:[1]1) |

| Storage | -20°C (Powder), -80°C (Solution) |

Experimental Protocol

Reagent Preparation

-

Stock Solution (1 mM): Dissolve 0.257 mg of C-15 Sphingosine in 1 mL of Methanol (LC-MS grade). Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. Store at -80°C.

-

Working Internal Standard (IS) Solution (1 µM): Dilute the stock 1:1000 in Methanol. This solution will be spiked into samples.

Sample Preparation: Modified Single-Phase Extraction

Rationale: A single-phase extraction minimizes lipid loss at the interface of biphasic systems and is highly reproducible for sphingoid bases.

Step-by-Step Workflow:

-

Sample Aliquot: Transfer 50 µL of plasma/serum or cell homogenate to a glass tube.

-

IS Spiking: Add 10 µL of Working IS Solution (1 µM) to every sample (Final spike: 10 pmol).

-

Critical: Allow to equilibrate for 10 minutes on ice. This ensures the IS binds to matrix proteins similarly to endogenous lipids.

-

-

Extraction: Add 750 µL of Chloroform:Methanol (1:2, v/v) .

-

Disruption: Vortex vigorously for 30 seconds. Sonicate for 10 minutes at room temperature.

-

Incubation: Incubate at 48°C for 12 hours (optional but recommended for total lipid recovery) or 37°C for 1 hour for free bases.

-

Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean vial.

-

Drying: Evaporate solvent under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50) . Vortex and transfer to LC vials.

LC-MS/MS Methodology

Chromatographic Conditions:

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

-

Note: Methanol is preferred over Acetonitrile for sphingolipids to enhance ionization signal.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 70 | Initial Equilibration |

| 1.0 | 70 | Isocratic Hold |

| 4.0 | 100 | Linear Ramp |

| 5.5 | 100 | Wash |

| 5.6 | 70 | Return to Initial |

| 7.0 | 70 | Re-equilibration |

Mass Spectrometry Parameters (ESI+):

-

Ionization: Electrospray Ionization (Positive Mode).

-

Source Temp: 150°C.

-

Desolvation Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Sphingosine (d18:1) | 300.3 | 282.3 | Quantifier (H₂O loss) | 15 |

| 300.3 | 264.3 | Qualifier (2H₂O loss) | 20 | |

| C-15 Sphingosine (IS) | 258.3 | 240.3 | Quantifier | 15 |

| 258.3 | 222.3 | Qualifier | 20 |

Visualized Workflow (Graphviz)

Caption: Figure 1. Optimized workflow for sphingolipid extraction and quantification using C-15 Sphingosine Internal Standard.

Data Analysis & Validation

Response Factor Calculation

Since C-15 is an analog, not an isotopolog, its ionization efficiency may differ slightly from d18:1. You must calculate a Response Factor (RF) during method validation:

For routine analysis, use the RF to correct the concentration:

Acceptance Criteria

-

Retention Time: C-15 Sphingosine typically elutes 0.5 - 1.0 min earlier than d18:1 Sphingosine on a C18 column.

-

Linearity: R² > 0.99 over the range of 1 nM to 1000 nM.

-

Recovery: 85% - 115% (Calculated by spiking matrix before vs. after extraction).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Signal | Ion suppression at early retention time. | Improve chromatographic separation (shallower gradient) or perform protein precipitation clean-up. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate (buffer) is present in mobile phases.[2] Use a high-quality end-capped C18 column. |

| Carryover | Lipophilic nature of sphingolipids. | Use a needle wash solution containing Isopropanol:Acetonitrile (50:50). |

References

-

Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3]Methods , 36(2), 207-224. Link

-

Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers.Journal of Lipid Research , 50(8), 1692-1707. Link

-

Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry.Methods , 39(2), 82-91. Link

-

Avanti Polar Lipids. Sphingosine (d15:1) Product Page & Technical Data.[1]Link

-

Cayman Chemical. Sphingosine (d15:1) Application Note.Link

Sources

Application Note: High-Precision LC-MS/MS Sphingolipid Analysis Using C15 Internal Standards

Abstract

This protocol details a robust, self-validating LC-MS/MS workflow for the quantitation of sphingolipids in biological matrices (plasma, tissue homogenates) using C15-chain internal standards . While C17-based standards are historically common, C15 variants (e.g., N-pentadecanoyl-sphingosine) offer a distinct advantage: they are strictly non-endogenous in most mammalian systems and elute in a chromatographic window less prone to isobaric interference from high-abundance C16 and C18 species. This guide provides step-by-step extraction, chromatographic parameters, and mass spectrometry transitions to ensure high-confidence data.

Introduction & Scientific Rationale

The Challenge of Sphingolipid Quantitation

Sphingolipids (SLs) are structurally diverse, defined by a sphingoid base backbone (typically d18:1 sphingosine) N-acylated with fatty acids of varying chain lengths (C14–C26). Accurate quantitation is complicated by:

-

Structural Isomerism: Glucosylceramides (GlcCer) and Galactosylceramides (GalCer) are isobaric and require chromatographic resolution.

-

Matrix Effects: High abundance of phospholipids (PC, PE) can suppress SL ionization.

-

Endogenous Interference: Common "odd-chain" standards like C17:0 can occasionally be found in trace amounts in humans due to dairy consumption or gut microbial metabolism.

The C15 Solution

The use of C15 standards (specifically d18:1/15:0 species) addresses these challenges. The C15 fatty acid chain is virtually absent in mammalian de novo synthesis. Furthermore, C15 analogs elute slightly earlier than their C16 counterparts, placing them in a cleaner chromatographic region while maintaining ionization efficiencies identical to the analytes of interest.

Materials & Reagents

Internal Standard Cocktail (The "C15 Mix")

Prepare a master stock solution in Methanol:Chloroform (1:1 v/v).

| Component | Structure Description | Purpose | Final Spike Conc. |

| C15 Ceramide | N-pentadecanoyl-sphingosine (d18:1/15:[1]0) | Quantifies Ceramides (C16-C24) | 500 nM |

| C15 Sphingomyelin | N-pentadecanoyl-sphingosylphosphorylcholine | Quantifies Sphingomyelins | 500 nM |

| C15 Glucosylceramide | N-pentadecanoyl-glucosylsphingosine | Quantifies Hexosylceramides | 100 nM |

| C15 Lactosylceramide | N-pentadecanoyl-lactosylsphingosine | Quantifies Lactosylceramides | 100 nM |

Note: If specific C15-SM or C15-HexCer are unavailable, C15-Ceramide is often used as a surrogate, though class-specific ionization correction factors must be applied.

Solvents[2]

-

Extraction Solvent: Methanol:Chloroform (2:1 v/v) containing 0.01% BHT (antioxidant).

-

Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

Experimental Protocol

Sample Preparation (Single-Phase Extraction)

This method utilizes a modified monophasic extraction to maximize recovery of amphiphilic sphingolipids without phase separation losses.

-

Sample Aliquot: Transfer 50 µL of plasma or tissue homogenate (1 mg protein/mL) into a 1.5 mL glass-lined tube.

-

IS Addition: Add 10 µL of the C15 Internal Standard Cocktail. Vortex for 5 seconds.

-

Protein Precipitation: Add 750 µL of Extraction Solvent (MeOH:CHCl3 2:1).

-

Incubation: Vortex vigorously for 30 seconds, then incubate at 48°C for 12 hours (overnight). Rationale: Mild heating ensures complete release of sphingolipids from lipoprotein complexes.

-

Alkaline Hydrolysis (Optional but Recommended): To remove interfering glycerophospholipids, add 75 µL of 1M KOH in methanol. Incubate 2 hours at 37°C. Neutralize with glacial acetic acid. Note: Skip this if analyzing base-sensitive lipids.

-

Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new vial.

-

Drying: Evaporate to dryness under N2 gas at 35°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase B (MeOH-based) to ensure solubility of long-chain ceramides.

LC-MS/MS Workflow Visualization[3]

Figure 1: End-to-end workflow for sphingolipid quantitation using C15 internal standards.

LC-MS/MS Method Parameters

Chromatography (UHPLC)[4][5][6]

-

Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Gradient Profile:

| Time (min) | % Mobile Phase A (Water/Formate) | % Mobile Phase B (MeOH/Formate) |

|---|---|---|

| 0.0 | 40 | 60 |

| 2.0 | 0 | 100 |

| 5.0 | 0 | 100 |

| 5.1 | 40 | 60 |

| 7.0 | 40 | 60 |

Mass Spectrometry (ESI+)

Sphingolipids ionize best in Positive Mode ([M+H]+) . The primary product ion for d18:1 sphingolipids is m/z 264.3 , corresponding to the dehydration of the sphingoid base.

MRM Transition Table (Optimized for C15 Standards):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (approx) |

| C15 Ceramide (IS) | 524.5 | 264.3 | 30 | 2.8 min |

| C16 Ceramide | 538.5 | 264.3 | 30 | 3.0 min |

| C18 Ceramide | 566.5 | 264.3 | 32 | 3.4 min |

| C24:1 Ceramide | 648.6 | 264.3 | 35 | 3.9 min |

| C24:0 Ceramide | 650.6 | 264.3 | 35 | 4.1 min |

| C15 Sphingomyelin (IS) | 689.5 | 184.1 * | 25 | 2.6 min |

| C16 Sphingomyelin | 703.6 | 184.1 | 25 | 2.8 min |

*Note: Sphingomyelins fragment to the phosphocholine headgroup (m/z 184.1), unlike ceramides which fragment to the LCB backbone.

Data Analysis & Validation

Fragmentation Logic

Understanding the fragmentation is crucial for troubleshooting. The diagram below illustrates why m/z 264.3 is the universal quantifier for d18:1 ceramides.

Figure 2: Collision-Induced Dissociation (CID) pathway for Ceramide d18:1/15:0.

Quality Control Criteria

-

Linearity: Calibration curves (analyte/IS area ratio vs. concentration) must have R² > 0.99.

-

Retention Time: IS retention time must be within ±0.05 min of the expected window.

-

Blank Check: A blank injection after the highest standard must show < 1% carryover.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Signal | Ion suppression from phospholipids. | Ensure the divert valve sends the first 1 min (salts/polar matrix) to waste. Use the alkaline hydrolysis step. |

| Peak Tailing | Column overload or pH mismatch. | Reduce injection volume to 1 µL. Ensure mobile phases are fresh (ammonium formate is volatile). |

| Isobaric Overlap | C24:1 vs C24:0 separation issues. | Flatten the gradient slope between 3.5 and 4.5 min. |

References

-

Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology.

-

Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

-

Avanti Polar Lipids. LIPIDOMIX® Quantitative Mass Spec Standards.

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.

Sources

Synthesis of D-erythro-Sphingosine C-15 for research applications

Application Note: Precision Synthesis of D-erythro-Sphingosine C-15 (d15:1)

Part 1: Executive Summary & Strategic Rationale

The "Odd-Chain" Imperative in Lipidomics In quantitative sphingolipidomics, the accuracy of mass spectrometry (LC-MS/MS) data relies heavily on the quality of the internal standard (IS). While stable isotope-labeled analogs (e.g., C18-d7) are common, they can suffer from isotopic overlap or high cost. This compound (d15:1) represents a superior alternative for two reasons:

-

Biological Rarity: It is virtually absent in mammalian lipidomes (which are dominated by C18 and C20 backbones), ensuring zero background interference.

-

Physicochemical Mimicry: Its ionization efficiency and chromatographic retention behavior closely mirror natural C18-sphingosine, unlike shorter chain surrogates (e.g., C12) which may elute in the solvent front.

This guide details the stereoselective synthesis of d15:1 sphingosine, focusing on the critical construction of the (2S,3R) erythro core and the (4E) trans alkene, followed by its protocol for use as a quantitative standard.

Part 2: Retrosynthetic Analysis

To achieve the requisite D-erythro (2S,3R) configuration and (E)-alkene geometry, we employ a chiral pool strategy starting from L-Serine (via Garner's Aldehyde). This route offers higher stereochemical fidelity than cross-metathesis approaches for this specific chain length.

Strategic Disconnections:

-

C3-C4 Bond Formation: Nucleophilic attack of a C12-alkynyl anion on the chiral aldehyde establishes the carbon skeleton.

-

Stereocontrol (C3): Exploiting the Felkin-Anh control of Garner's aldehyde to favor the anti-addition product (erythro precursor).

-

Geometry Control (C4-C5): Stereospecific reduction of the internal alkyne to a trans-alkene using Red-Al.

Figure 1: Retrosynthetic strategy isolating the C3-C4 bond construction and stereoselective reduction.

Part 3: Detailed Synthesis Protocol

Phase 1: Nucleophilic Coupling (C-C Bond Formation)

Objective: Couple the C12 tail to the serine headgroup while establishing the C3 stereocenter.

Reagents:

-

(S)-Garner's Aldehyde (tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate)

-

1-Dodecyne (98%)[1]

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous THF

-

Zinc Bromide (ZnBr2) - Optional: Enhances chelation-controlled addition for diastereoselectivity.

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve 1-dodecyne (1.2 equiv) in anhydrous THF. Cool to -78°C .

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at -78°C to generate lithium dodecynide.

-

Addition: Dissolve Garner's Aldehyde (1.0 equiv) in THF and add slowly to the acetylide solution.

-

Critical Step: Maintain temperature below -70°C to maximize anti (erythro) selectivity.

-

-

Quench: After 2 hours, quench with saturated NH4Cl solution. Warm to RT and extract with diethyl ether.

-

Purification: The reaction yields a mixture of anti (desired) and syn isomers (typically 4:1 to 6:1 ratio). Purify via Flash Column Chromatography (Hexanes/EtOAc 85:15).

-

Checkpoint: The anti-isomer (erythro precursor) typically elutes after the syn-isomer on silica gel.

-

Phase 2: Stereoselective Reduction (Alkyne → E-Alkene)

Objective: Convert the propargylic alcohol to the allylic alcohol with exclusive trans geometry.

Reagents:

-

Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene)

-

Anhydrous Ether or THF

Protocol:

-

Dissolve the purified anti-alkynol from Phase 1 in anhydrous ether under Argon. Cool to 0°C .[1]

-

Add Red-Al (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3–5 hours.

-

Workup: Carefully quench with Rochelle’s salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (breaks the aluminum emulsion).

-

Extract with ether, dry over MgSO4, and concentrate.

Phase 3: Global Deprotection

Objective: Remove the Boc and Acetonide protecting groups to release the free amine and diol.

Reagents:

-

2M HCl (aqueous)

-

Methanol[2]

Protocol:

-

Dissolve the intermediate from Phase 2 in MeOH .

-

Add 2M HCl (1:1 v/v relative to MeOH).

-

Heat to 40°C for 2 hours.

-

Neutralization: Cool to 0°C and neutralize with 2M NaOH to pH 9–10.

-

Extraction: Extract immediately with CHCl3/MeOH (2:1).

-

Final Purification: Recrystallize from EtOAc or perform reverse-phase HPLC (C18 column) if high purity (>99%) is required for MS standards.

Part 4: Quality Control & Characterization

To validate the synthesis of (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol , compare analytical data against these expected values.

| Parameter | Expected Value / Feature | Diagnostic Significance |

| Physical State | White waxy solid | Typical of long-chain sphingoid bases. |

| Exact Mass | 257.2355 (M+H)+ | Confirms C15H31NO2 formula. |

| 1H NMR (Alkene) | Confirms unsaturation. | |

| Coupling Constant ( | Critical: Large coupling confirms trans (E) geometry. | |

| 1H NMR (H-4) | dd, | Diagnostic for allylic position. |

| Stereochemistry | Comparison with C18 std | Erythro isomers have distinct retention times from threo. |

Part 5: Application Note - Lipidomics Internal Standard

Workflow for Plasma Sphingolipid Profiling

This protocol utilizes the synthesized d15:1 Sphingosine as a master internal standard for quantifying endogenous Sphingosine (d18:1) and Dihydrosphingosine (d18:0).

Figure 2: Lipidomics workflow integrating d15:1 Sphingosine as an internal standard.

Protocol Steps:

-

Stock Preparation: Dissolve d15:1 Sphingosine in MeOH to 1 mM. Store at -20°C.

-

Working Solution: Dilute to 500 nM in MeOH.

-

Sample Spiking: Add 10 µL of Working Solution to 100 µL of plasma before extraction. This corrects for extraction efficiency losses.

-

MRM Transitions (Positive Ion Mode):

-

d15:1 Sphingosine (Target):

(Loss of water) and -

d18:1 Sphingosine (Endogenous):

and

-

Why this works: The d15:1 analog co-elutes near d18:1 but is chromatographically resolved enough to prevent ion suppression cross-talk, while sharing identical ionization physics.

References

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

-

Murakami, T., et al. (2022). A Sphingolipid Fatty Acid Constituent Made by Alkyne trans-Hydrogenation: Total Synthesis of Symbioramide. Advanced Synthesis & Catalysis, 364, 3342–3347.[1] Link

-

Cayman Chemical. (n.d.). Sphingosine (d15:1) Product Information. Cayman Chemical. Link

-

Bielawska, A., et al. (2006). (E)- and (Z)-isomers of D-erythro-sphingosine-1-phosphate: synthesis, enzymatic stability and transport. Bioorganic & Medicinal Chemistry, 14(16), 5565-5573. (Describes Red-Al reduction for trans-geometry). Link

-

TargetMol. (n.d.). Sphingosine (d15:1) Application Note.[1] TargetMol. Link

Sources

Application Notes and Protocols for the In Vitro Inhibition of Protein Kinase C using D-erythro-Sphingosine

Introduction: The Significance of Protein Kinase C and its Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways. These enzymes act as critical nodes in signal transduction, translating extracellular signals into intracellular responses. The activation of PKC is intricately linked to the hydrolysis of membrane phospholipids, leading to the generation of second messengers like diacylglycerol (DAG) and an increase in intracellular calcium concentrations. Once activated, PKC isoforms phosphorylate a wide array of substrate proteins, thereby regulating fundamental cellular processes including cell growth, differentiation, apoptosis, and immune responses[1][2].

Given their pivotal role in cellular regulation, aberrant PKC activity has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions. This makes the PKC family a compelling target for therapeutic intervention and a subject of intense investigation in drug discovery and fundamental research. The use of specific inhibitors is an invaluable tool for dissecting the complex roles of individual PKC isoforms and for validating their potential as drug targets.

D-erythro-Sphingosine, a naturally occurring long-chain amino alcohol, is a key component of sphingolipids and has been identified as a potent endogenous inhibitor of Protein Kinase C[3][4]. Its ability to modulate PKC activity makes it an important tool for researchers. This document provides a detailed guide for scientists on the mechanism of D-erythro-Sphingosine and a comprehensive protocol for its application in in vitro PKC inhibition assays.

Mechanism of Action: How D-erythro-Sphingosine Inhibits PKC

Understanding the mechanism of inhibition is crucial for designing and interpreting experiments. D-erythro-Sphingosine does not inhibit PKC by directly competing with ATP. Instead, it acts on the regulatory domain of the enzyme, interfering with the essential activation process.

PKC activation is a multi-step process that involves its translocation to the cell membrane and its interaction with phospholipids, particularly phosphatidylserine (PS), and diacylglycerol (DAG). D-erythro-Sphingosine exerts its inhibitory effect primarily by:

-

Competitive Inhibition with DAG/Phorbol Esters: Sphingosine is a competitive inhibitor with respect to the binding of DAG and phorbol esters to the C1 domain of PKC[5][6][7]. By competing for this binding site, sphingosine prevents the conformational changes required for the enzyme to become fully active.

-

Interference with Lipid Interactions: The positively charged nature of sphingosine can neutralize the negative charges on the lipid surface of micelles or vesicles containing phosphatidylserine[8]. This charge neutralization hinders the proper association of both PKC and its substrates with the lipid surface, which is a prerequisite for efficient phosphorylation[8].

This dual mechanism makes D-erythro-Sphingosine a potent and valuable tool for studying PKC-dependent signaling events.

Figure 1: Simplified pathway of PKC activation and inhibition by D-erythro-Sphingosine.

Quantitative Analysis: Potency of D-erythro-Sphingosine

The inhibitory potency of D-erythro-Sphingosine is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the specific PKC isoform and the in vitro assay conditions, such as the concentrations of lipids and calcium. While specific IC50 values for each isoform are highly dependent on the assay format, sphingosine generally demonstrates broad activity against multiple PKC isoforms. For instance, studies have shown that 50% inhibition of PKC activity occurs when sphingosine is present at concentrations equimolar with diacylglycerol or at 40% of the phosphatidylserine concentration in the assay[5][7]. Researchers should determine the IC50 under their specific experimental conditions.

| Parameter | Value Range | Key Considerations |

| IC50 | Micromolar (µM) range | Dependent on PKC isoform and assay conditions (lipid concentrations). |

| Mechanism | Competitive with DAG/Phorbol Esters | Inhibition can be overcome by increasing DAG or PS concentrations. |

| Specificity | Broad inhibitor of PKC isoforms | May have off-target effects on other kinases at higher concentrations[9]. |

Protocol: In Vitro PKC Inhibition Assay using D-erythro-Sphingosine

This protocol describes a classic endpoint assay to determine the IC50 of D-erythro-Sphingosine by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into a specific PKC substrate.

Causality and Self-Validation

This protocol is designed to be self-validating through the inclusion of critical controls.

-

The "No Enzyme" control establishes the baseline non-enzymatic background signal.

-

The "Positive Control" (or "100% Activity") demonstrates that the enzyme is active under the assay conditions in the absence of the inhibitor.

-

The "Vehicle Control" ensures that the solvent used to dissolve sphingosine does not interfere with the reaction. The systematic titration of the inhibitor allows for the generation of a dose-response curve, which validates the inhibitory effect and allows for the calculation of a robust IC50 value. The choice of a specific peptide substrate and sonicated lipid activators ensures a reproducible and specific measurement of PKC activity[10].

Materials and Reagents

-

Purified, active Protein Kinase C (PKC) enzyme (e.g., full-length or catalytic domain of a specific isoform).

-

PKC Substrate Peptide (e.g., Ac-FKKSFKL-NH₂ or similar validated peptide).

-

Phosphatidylserine (PS).

-

1,2-Di-oleoyl-sn-glycerol (DAG).

-

[γ-³²P]ATP (Specific activity ~3000 Ci/mmol).

-

Non-radioactive ATP.

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

Lipid Activator Mix: PS and DAG dissolved in chloroform, dried under nitrogen, and resuspended in assay buffer. Crucially, this mix must be sonicated on ice to form uniform micelles before use [10].

-

Magnesium/ATP Cocktail: A mixture of MgCl₂, non-radioactive ATP, and [γ-³²P]ATP in ADB.

-

Stop Solution: 0.75% Phosphoric Acid[10].

-

P81 Phosphocellulose Paper.

-

Scintillation Vials and Scintillation Fluid.

-

Microcentrifuge tubes.

-

Incubator or water bath set to 30°C.

-

Scintillation Counter.

Step-by-Step Experimental Procedure

1. Preparation of Reagents: a. D-erythro-Sphingosine Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO or ethanol. Prepare serial dilutions in the same solvent to create a range of inhibitor concentrations for the assay. b. Lipid Activator Preparation: Prepare a working solution of PS/DAG micelles in ADB. A typical concentration is 0.5 mg/mL PS and 0.05 mg/mL DAG. Sonicate the solution on ice for at least 1-2 minutes until it becomes clear, indicating the formation of small, uniform micelles. This step is critical for PKC activation. c. Enzyme Preparation: Dilute the purified PKC enzyme to the desired working concentration (e.g., 25-100 ng/assay) in ADB[10]. Keep the enzyme on ice at all times. d. Substrate Preparation: Prepare a working solution of the PKC substrate peptide in ADB. e. Magnesium/ATP Cocktail: Prepare a 10X stock containing MgCl₂ and ATP. For the final reaction, you will want final concentrations of approximately 10 mM MgCl₂ and 100 µM ATP. Add [γ-³²P]ATP to this mix to achieve a specific activity that yields a robust signal (e.g., 200-500 cpm/pmol).

2. Assay Setup (perform on ice): a. Set up a series of microcentrifuge tubes for each condition: Blank (no enzyme), Positive Control (no inhibitor), Vehicle Control, and a range of D-erythro-Sphingosine concentrations. b. To each tube, add the following in order: i. 10 µL of Assay Dilution Buffer (ADB). ii. 10 µL of the sonicated Lipid Activator[10]. iii. 10 µL of the appropriate D-erythro-Sphingosine dilution or vehicle. iv. 10 µL of the diluted PKC substrate peptide. c. Pre-incubation: Gently vortex the tubes and pre-incubate at 30°C for 5 minutes to allow the inhibitor to interact with the enzyme.

3. Kinase Reaction Initiation and Incubation: a. To initiate the reaction, add 10 µL of the PKC enzyme to all tubes except the "Blank" control (add 10 µL of ADB to the blank). b. Immediately add 10 µL of the Magnesium/ATP Cocktail to all tubes. c. Gently vortex and incubate the reaction mixtures at 30°C for 10-20 minutes . The incubation time should be within the linear range of the reaction, which should be determined empirically.

4. Reaction Termination and Sample Spotting: a. Stop the reaction by adding 50 µL of the reaction mixture onto the center of a uniquely labeled P81 phosphocellulose paper square (e.g., 2 cm x 2 cm)[10]. The phosphoric acid in the subsequent wash steps will fully terminate the enzymatic activity.

5. Washing: a. Place the P81 papers in a large beaker and wash them 3-4 times with 0.75% phosphoric acid, using a large volume (e.g., 500 mL) for each wash and stirring for 5 minutes per wash. This step is critical to remove unreacted [γ-³²P]ATP. b. Perform one final wash with acetone to air dry the papers quickly[10].

6. Quantification: a. Place each dried P81 paper into a separate scintillation vial. b. Add an appropriate volume of scintillation fluid (e.g., 5 mL). c. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis

-

Correct for Background: Subtract the average CPM from the "Blank" (no enzyme) tubes from all other readings.

-

Calculate Percent Inhibition:

-

The "Positive Control" (or Vehicle Control) represents 0% inhibition.

-

Use the following formula for each sphingosine concentration: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_positive_control))

-

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the D-erythro-Sphingosine concentration.

-

Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of D-erythro-Sphingosine that produces 50% inhibition of PKC activity.

Figure 2: Experimental workflow for the in vitro PKC inhibition assay.

References

-

Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of Protein Kinase C Inhibition by Sphingosine. Biochemistry, 27(19), 7589-7593. Retrieved from [Link]

-

Shum, D., et al. (2011). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Current Medicinal Chemistry, 18(24), 3587-3602. Retrieved from [Link]

-

Pham, V. T., et al. (2007). A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine. Archives of Pharmacal Research, 30(1), 22-27. Retrieved from [Link]

-

Pitson, S. M., et al. (2003). Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation. The EMBO Journal, 22(20), 5491-5500. Retrieved from [Link]

-

Khan, W. A., et al. (1990). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. The Biochemical journal, 272(1), 235-241. Retrieved from [Link]

-

Hannun, Y. A., & Bell, R. M. (1987). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of Biological Chemistry, 262(28), 13620-13626. Retrieved from [Link]

-

Parsons, M., et al. (2022). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 3(3), 101569. Retrieved from [Link]

-

Khan, W. A., et al. (1991). Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation. Biochimica et Biophysica Acta, 1093(2-3), 217-223. Retrieved from [Link]

-

Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical Chimica Acta, 185(3), 333-345. Retrieved from [Link]

-

Hannun, Y. A., et al. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of Biological Chemistry, 261(27), 12604-12609. Retrieved from [Link]

-

Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

-

Zhao, L., et al. (2023). Regulation of Cellular and Systemic Sphingolipid Homeostasis. Nature Reviews Molecular Cell Biology, 24(11), 819-838. Retrieved from [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Ramirez, C. M., et al. (2024). Regulation of NO Synthesis by Caveolin-1: A Review of Its Importance in Blood Vessels, Perivascular Adipose Tissue and in Atherosclerosis. International Journal of Molecular Sciences, 25(10), 5240. Retrieved from [Link]

-

Pattingre, S., et al. (2008). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of Lipid Research, 49(6), 1157-1165. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of D-erythro-Sphingosine C-15 in lipidomics workflows

Part 1: Executive Summary & Technical Rationale

D-erythro-Sphingosine C-15 (d15:1 Sphingosine) is a synthetic, non-endogenous sphingoid base analogue.[1] While the 18-carbon backbone (d18:1) is the dominant mammalian sphingosine, and the 17-carbon analogue (d17:[1]1) is the most common internal standard (IS), the C-15 variant offers a critical alternative for high-precision lipidomics.[1]

Why Integrate C-15 Sphingosine?

-

Orthogonality: In specific disease states (e.g., diabetes or specific dietary interventions), trace amounts of odd-chain sphingolipids (C17) can accumulate, compromising the validity of d17:1 as a "blank" standard.[1] C-15 is virtually absent in mammalian biology, ensuring zero background interference.

-

Chromatographic Spacing: Being three carbons shorter than the endogenous target (d18:1), C-15 elutes significantly earlier in Reverse Phase (RP) chromatography.[1] This reduces ion suppression from the heavy co-elution of bulk lipids often found near the C18 retention window.[1]

-

Multi-Point Calibration: When used in concert with d17:1 and d18:1 (deuterated), C-15 allows for the creation of a retention time (RT) ladder , verifying chromatographic performance across the hydrophobicity range of the sphingoid base class.[1]

Part 2: Chemical Profile & Handling

| Property | Specification |

| Systematic Name | (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol |

| Common Name | This compound; d15:1 Sphingosine |

| Molecular Formula | C₁₅H₃₁NO₂ |

| Exact Mass | 257.2355 |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Insoluble in Water |

| Storage | -20°C (Powder); -80°C (Solution).[1] Avoid freeze-thaw cycles.[1] |

Critical Handling Note: Sphingoid bases adsorb to glass and plastics.[1] Always use silanized glass vials or high-quality polypropylene to minimize non-specific binding loss during preparation.[1]